Unii-7kcw9iqm02
Overview
Description
“Unii-7kcw9iqm02” refers to Upadacitinib Tartrate, a chemical substance with the formula C17H19F3N6O.C4H6O6.4H2O . It is also known by other names such as ABT-494 Tartrate Tetrahydrate .
Molecular Structure Analysis
The molecular formula of Upadacitinib Tartrate is C17H19F3N6O.C4H6O6.4H2O . This indicates that it contains elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen. The InChIKey, a unique identifier for the compound, is LATZVDXOTDYECD-ARKNDKGZSA-N .Physical And Chemical Properties Analysis
The molecular weight of Upadacitinib Tartrate is 602.52 . It has absolute stereochemistry with 4 defined stereocenters . More specific physical and chemical properties such as melting point, solubility, and stability were not found in the search results.Scientific Research Applications
Translating Research into Practical Innovations
The process of converting scientific research into practical innovations has been a cornerstone of human progress. This involves the transformation of basic scientific discoveries into tangible technologies and solutions that address real-world problems and advance society. For example, the National Collegiate Inventors and Innovators Alliance (NCIIA) has been instrumental in fostering such innovations, particularly in STEM fields. NCIIA's approach includes providing training, education, and financial support to align with the needs of both the ventures and the innovators, thus facilitating the transition from basic research to practical applications (Giordan et al., 2011).
Advances in Nanoparticle Synthesis
The development of new materials, such as nanoparticles, is a key area of chemical research driven by scientific discovery. Innovations in this field have significant implications for various industries, including electronics. The evolution of semiconductor materials has led to advancements from vacuum tubes to diodes, transistors, and miniature chips, showcasing the critical role of scientific research in technological progression (Cushing et al., 2004).
Collaborative Environments for Large Scientific Applications
Large scientific applications, like the Unified Air Pollution Model (UNI-DEM), require collaborative efforts from geographically dispersed scientists. Tools and software frameworks have been developed to facilitate remote job submission, file transfer, and collaborative working environments. These frameworks cater specifically to large-scale scientific applications, demonstrating the need for and benefits of collaborative tools in modern scientific research (Şahin et al., 2009).
Enhancing STEM Education
STEM-based education is crucial for preparing future learners to solve problems, innovate, and develop logical and insightful technological thinking. This approach to education leads to sustainable learning and scientific-based learning, crucial for fostering the next generation of researchers and innovators (Majid et al., 2018).
Research-Based Learning in Education
Research-based learning (RBL) in courses like Integrated Science can improve critical and creative thinking abilities. This approach involves transforming conventional learning methods into research-based methodologies, demonstrating the impact of active research methods in educational settings (Rahim, 2019).
Supporting Data-Intensive Analysis in Science
To effectively support research scientists in data-intensive science, software applications must meet essential requirements like interoperability, integration, automation, reproducibility, and efficient data handling. Hybrid technologies are often needed to address these requirements, highlighting the importance of advanced software tools in modern scientific research (Yao et al., 2014).
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide;tetrahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O.C4H6O6.4H2O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;5-1(3(7)8)2(6)4(9)10;;;;/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10);4*1H2/t10-,11+;1-,2-;;;;/m11..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATZVDXOTDYECD-ARKNDKGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33F3N6O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidinecarboxamide, 3-ethyl-4-(3H-imidazo(1,2-a)pyrrolo(2,3-e)pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-, (3S,4R)-, (2R,3R)-2,3-dihydroxybutanedioate, hydrate (1:1:4) | |
CAS RN |
1607431-21-9 | |
Record name | Upadacitinib tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607431219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UPADACITINIB TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KCW9IQM02 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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